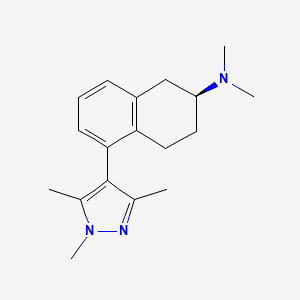

(2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-YL)-2-(dimethylamino)tetralin

Overview

Description

AS-19 is an agonist of the serotonin (5-HT) receptor subtype 5-HT7 (Ki = 0.6 nM). It is selective for 5-HT7 over 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT5A receptors (Kis = 89.7, 490, 6.6 and 98.5 nM, respectively), as well as sigma-1 and imidazoline I2 receptors (Kis = 657 and 282 nM, respectively). AS-19 increases conditioned responses and reverses amnesia induced by the muscarinic acetylcholine receptor antagonist scopolamine in rats in an autoshaping learning task when administered post-training at a dose of 5 mg/kg. It increases the paw withdrawal threshold in a mechanical pressure test in rats with chronic constriction injury when 0.3 µl of a 1.5 nM solution is injected into the ventrolateral periaqueductal gray area (vlPAG), an effect that can be blocked by the 5-HT7 receptor antagonist SB-269970.3

AS-19 is an agonist of the serotonin (5-HT) receptor subtype 5-HT7. It is selective for 5-HT7 over 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT5A receptors as well as sigma-1 and imidazoline I2 receptors. AS-19 increases conditioned responses and reverses amnesia induced by the muscarinic acetylcholine receptor antagonist scopolamine in rats in an autoshaping learning task when administered post-training at a dose of 5 mg/kg.

Biological Activity

(2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-YL)-2-(dimethylamino)tetralin, commonly referred to as AS-19, is a synthetic compound notable for its potent activity as an agonist at the 5-HT7 serotonin receptor. This compound has garnered interest due to its potential therapeutic applications in memory enhancement and neuropharmacology.

- Molecular Formula : C₁₈H₂₅N₃

- Molar Mass : 283.419 g/mol

- CAS Number : 1000578-26-6

- IUPAC Name : (2S)-1,2,3,4-Tetrahydro-N,N-dimethyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-naphthalenamine

AS-19 acts primarily as a 5-HT7 receptor agonist with an IC50 value of approximately 0.83 nM, indicating its high potency in activating this receptor subtype. The activation of the 5-HT7 receptor is associated with various physiological effects including modulation of mood, cognition, and thermoregulation .

Memory Enhancement

Research has demonstrated that AS-19 can reverse amnesia induced by drugs such as scopolamine and dizocilpine (MK-801). It also improves long-term memory acquisition while inhibiting short-term memory formation . This dual effect suggests that AS-19 may have applications in treating cognitive impairments related to various neurological conditions.

Neuropharmacological Studies

In studies involving animal models, AS-19 has shown significant effects on behavior and cognition:

- Long-Term Memory Acquisition : AS-19 administration led to improved performance in tasks designed to assess long-term memory retention.

- Short-Term Memory Inhibition : Conversely, it was observed that while long-term memory was enhanced, short-term memory processes were negatively impacted. This paradoxical effect warrants further investigation into the underlying mechanisms .

Table 1: Summary of Key Research Findings on AS-19

Implications for Therapeutic Use

The unique profile of AS-19 as a selective 5-HT7 receptor agonist presents potential therapeutic avenues for conditions such as:

- Alzheimer's Disease : By enhancing long-term memory retention while managing cognitive decline.

- Mood Disorders : The modulation of serotonin pathways may provide benefits in treating depression and anxiety disorders.

Scientific Research Applications

AS-19 exhibits significant biological activity as a selective 5-HT7 receptor agonist with an IC50 value of 0.83 nM, indicating its high potency in activating this receptor. The activation of the 5-HT7 receptor has been linked to various physiological processes, including:

- Memory Consolidation : Research indicates that AS-19 enhances memory consolidation and can reverse amnesia induced by scopolamine or dizocilpine in animal models .

- Pain Modulation : Studies have demonstrated that the activation of the 5-HT7 receptor by AS-19 can attenuate thermal hyperalgesia in diabetic mice, suggesting potential applications in pain management .

- Immune Function Enhancement : Evidence suggests that serotonin signaling through the 5-HT7 receptor may enhance T-cell activation, indicating a possible role in immunomodulation .

Therapeutic Implications

The therapeutic implications of (2S)-(+)-5-(1,3,5-trimethylpyrazol-4-YL)-2-(dimethylamino)tetralin are broad and include:

Memory Disorders

Given its ability to enhance memory consolidation, AS-19 could be investigated for the treatment of cognitive impairments associated with conditions such as Alzheimer's disease and other forms of dementia.

Pain Management

The analgesic properties observed in preclinical studies suggest that AS-19 could be developed into a therapeutic agent for chronic pain conditions, particularly those associated with neuropathic pain.

Neurological Disorders

The compound's interaction with serotonin receptors positions it as a candidate for further research into various neurological disorders where serotonin signaling is disrupted.

Case Studies and Research Findings

Properties

IUPAC Name |

(2S)-N,N-dimethyl-5-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3/c1-12-18(13(2)21(5)19-12)17-8-6-7-14-11-15(20(3)4)9-10-16(14)17/h6-8,15H,9-11H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTOYOKCLDAHHO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=CC=CC3=C2CCC(C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)C2=CC=CC3=C2CC[C@@H](C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-26-6 | |

| Record name | (2S)-1,2,3,4-Tetrahydro-N,N-dimethyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000578-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AS-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000578266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AS-19 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA5AQ5R6QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.